molecular formula C7H11NO4 B1207185 2,4-Piperidinedicarboxylic acid CAS No. 85819-03-0

2,4-Piperidinedicarboxylic acid

Cat. No.: B1207185
CAS No.: 85819-03-0
M. Wt: 173.17 g/mol
InChI Key: WXUOEIRUBILDKO-UHFFFAOYSA-N
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Description

2,4-Piperidinedicarboxylic acid is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of two carboxylic acid groups attached to the piperidine ring at the 2nd and 4th positions

Biochemical Analysis

Biochemical Properties

2,4-Piperidinedicarboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as glutamate dehydrogenase and aspartate aminotransferase. These interactions are crucial as they influence the catalytic activity of these enzymes, thereby affecting metabolic pathways involving amino acids. The compound can act as an inhibitor or activator, depending on the specific enzyme and the reaction conditions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. For instance, it can modulate the activity of glutamate receptors, which are essential for synaptic transmission in the nervous system. Additionally, this compound can affect gene expression by altering the transcriptional activity of certain genes involved in cellular metabolism . This modulation can lead to changes in cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific enzymes and receptors. For example, it can bind to the active site of glutamate dehydrogenase, inhibiting its activity and thereby reducing the conversion of glutamate to α-ketoglutarate . This inhibition can lead to an accumulation of glutamate, which can have downstream effects on cellular metabolism and signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered enzyme activity and gene expression patterns . These changes can be reversible or irreversible, depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain metabolic pathways by activating specific enzymes. At high doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity . These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage and administration frequency. Threshold effects have also been observed, where a minimal effective dose is required to elicit a biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as glutamate dehydrogenase and aspartate aminotransferase, influencing the flux of metabolites through these pathways . The compound can also affect the levels of key metabolites, such as glutamate and α-ketoglutarate, thereby modulating cellular energy production and biosynthesis processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as amino acid transporters, and can bind to intracellular proteins that facilitate its distribution . The compound can accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules involved in metabolic processes . The compound may also undergo post-translational modifications that influence its targeting to specific subcellular compartments. These modifications can include phosphorylation or acetylation, which can alter its binding affinity and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Piperidinedicarboxylic acid typically involves the reduction of 2,4-pyridinedicarboxylic acid. This reduction can be achieved using catalytic hydrogenation over a platinum catalyst in an acidic medium . The reaction conditions include maintaining an acidic environment and using hydrogen gas as the reducing agent.

Industrial Production Methods: Industrial production of this compound may involve biocatalytic reactions. For instance, 3,4-dihydroxybenzoic acid can be converted to 2,4-pyridinedicarboxylic acid using protocatechuate dioxygenase enzymes . This method is advantageous due to its specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4-Piperidinedicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form piperidine derivatives.

    Substitution: It can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a platinum catalyst is commonly used.

    Substitution: Reagents such as thionyl chloride can be used to convert carboxylic acids to acyl chlorides, which can then undergo further substitution reactions.

Major Products: The major products formed from these reactions include various piperidine derivatives, ketones, aldehydes, and substituted piperidines.

Scientific Research Applications

2,4-Piperidinedicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

  • 2,3-Pyridinedicarboxylic acid (Quinolinic acid)
  • 2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid)
  • 2,6-Pyridinedicarboxylic acid (Dipicolinic acid)
  • 3,4-Pyridinedicarboxylic acid (Cinchomeronic acid)
  • 3,5-Pyridinedicarboxylic acid (Dinicotinic acid)

Uniqueness: 2,4-Piperidinedicarboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

piperidine-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUOEIRUBILDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601006396
Record name Piperidine-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601006396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85819-03-0
Record name 2,4-Piperidinedicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085819030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601006396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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